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molecular formula C17H25BrClNO2SSi B8362466 3-bromo-1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride

3-bromo-1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride

Cat. No. B8362466
M. Wt: 450.9 g/mol
InChI Key: CYHKQRZLNVANPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079902B2

Procedure details

A 250-mL round-bottom flask was charged with 1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride (4.2 g, 11.29 mmol) and DCM (57 ml) to give a clear, maroon solution. n-Bromosuccinimide (2.210 g, 12.42 mmol) was added in one portion, and the resulting mixture was stirred overnight. Silica gel (10.6 g) was added, and the mixture was concentrated. The impregnated silica gel was eluted onto a silica gel column with 0 to 20% EtOAc/Heptane to give to give 3-bromo-1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride (3.809 g, 8.45 mmol, 74.8% yield) as a light-yellow solid. 1H NMR (400 MHz, CDCl3) δ=8.20 (dd, J=0.4, 1.6 Hz, 1 H), 7.89-7.71 (m, 2 H), 7.55 (s, 1 H), 1.72 (quin, J=7.5 Hz, 3 H), 1.18 (d, J=7.7 Hz, 18 H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([S:14]([Cl:17])(=[O:16])=[O:15])[CH:12]=2)[CH:7]=[CH:6]1)([CH3:3])[CH3:2].C1C(=O)N([Br:31])C(=O)C1>C(Cl)Cl>[Br:31][C:7]1[C:8]2[C:13](=[CH:12][C:11]([S:14]([Cl:17])(=[O:15])=[O:16])=[CH:10][CH:9]=2)[N:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:18]([CH3:20])[CH3:19])[CH:21]([CH3:23])[CH3:22])[CH:6]=1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC2=CC=C(C=C12)S(=O)(=O)Cl)(C(C)C)C(C)C
Name
Quantity
57 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear, maroon solution
ADDITION
Type
ADDITION
Details
Silica gel (10.6 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
WASH
Type
WASH
Details
The impregnated silica gel was eluted onto a silica gel column with 0 to 20% EtOAc/Heptane
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN(C2=CC(=CC=C12)S(=O)(=O)Cl)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.45 mmol
AMOUNT: MASS 3.809 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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